molecular formula C₁₃H₁₇F₂NO₂ B1147166 1-(4-(Difluoromethyl)phenyl)-5-methoxypentan-1-one oxime CAS No. 1391062-36-4

1-(4-(Difluoromethyl)phenyl)-5-methoxypentan-1-one oxime

Cat. No.: B1147166
CAS No.: 1391062-36-4
M. Wt: 257.28
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Description

1-(4-(Difluoromethyl)phenyl)-5-methoxypentan-1-one oxime is an organic compound with the molecular formula C13H17F2NO2 It is a derivative of pentanone, featuring a methoxy group, a difluoromethyl phenyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethyl)phenyl)-5-methoxypentan-1-one oxime typically involves the following steps:

    Formation of the Ketone Intermediate: The starting material, 5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone, is synthesized through a Friedel-Crafts acylation reaction. This involves reacting 4-(difluoromethyl)benzoyl chloride with 5-methoxypentan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxime Formation: The ketone intermediate is then converted to the oxime by reacting it with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale production of the ketone intermediate using optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Oxime Formation: The oxime formation step is often carried out in a continuous flow reactor to enhance efficiency and scalability. This method allows for better control over reaction parameters and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethyl)phenyl)-5-methoxypentan-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines; reactions are conducted under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pentanone derivatives.

Scientific Research Applications

1-(4-(Difluoromethyl)phenyl)-5-methoxypentan-1-one oxime has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)phenyl)-5-methoxypentan-1-one oxime involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The oxime group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

    Pathways Involved: The compound may modulate signaling pathways by altering the activity of key enzymes and proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Fluvoxamine Maleate: Contains a similar pentanone backbone with additional functional groups, used as an antidepressant.

Uniqueness

1-(4-(Difluoromethyl)phenyl)-5-methoxypentan-1-one oxime is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties.

Properties

IUPAC Name

(NZ)-N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2/c1-18-9-3-2-4-12(16-17)10-5-7-11(8-6-10)13(14)15/h5-8,13,17H,2-4,9H2,1H3/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTZAYCAXLZIHL-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NO)C1=CC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCC/C(=N/O)/C1=CC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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